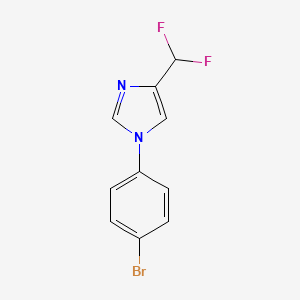

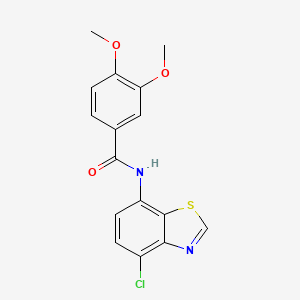

![molecular formula C19H33BrSn B2959189 [4-(Bromomethyl)phenyl]tributylstannane CAS No. 155720-49-3](/img/structure/B2959189.png)

[4-(Bromomethyl)phenyl]tributylstannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Diastereoselective Formation in Organic Synthesis

[4-(Bromomethyl)phenyl]tributylstannane has been utilized in the highly diastereoselective formation of substituted indolizidines and quinolizidines. This process involves radical cyclization, where the substance undergoes diastereoselective cyclization by intramolecular homolytic addition. Such applications are significant in the field of organic synthesis, offering a pathway to create complex molecular structures with high stereochemical control (Beckwith, Joseph, & Mayadunne, 1993).

Effect on Regioselectivity of Cyclization

The compound plays a role in affecting the regioselectivity of cyclization in organic reactions. For example, the treatment of certain bromo-compounds with tributylstannane has been studied to understand the kinetic parameters and the influences on the regioselectivity of ring closure in organic reactions (Beckwith & Lawrence, 1979).

Synthesis of Stereodefined Alkyl 2-Alkenoates

It's also used in synthesizing stereoisomerically pure alkyl 2-alkenoates, which are precursors to stereodefined 2-(hetero)aryl substituted alkyl 2-alkenoates. These compounds have various applications, including in the synthesis of metabolites of certain hypnotic drugs and caste-specific substances in ants (Rossi, Carpita, & Cossi, 1992).

Stereochemistry in Cyclization Reactions

Further, its role in determining the stereochemical outcome of cyclization reactions of ω-formylalkyl radicals has been explored. This is crucial in understanding and controlling the stereochemistry in synthetic organic chemistry (Beckwith & Raner, 1992).

Arrhenius Parameters in Radical Rearrangements

The substance is also involved in the study of the temperature dependence of rates of several radical rearrangements, providing insight into the kinetic aspects of organic reactions (Franz, Barrows, & Camaioni, 1984).

Mechanism of Action

Future Directions

The future directions for research and applications involving “[4-(Bromomethyl)phenyl]tributylstannane” would depend on its specific properties and potential uses. Bromomethyl compounds are often used in organic synthesis, so potential future directions could involve developing new synthetic routes or applications .

properties

IUPAC Name |

[4-(bromomethyl)phenyl]-tributylstannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H,6H2;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRPPIBKCLKISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BrSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Bromomethyl)phenyl]tributylstannane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)

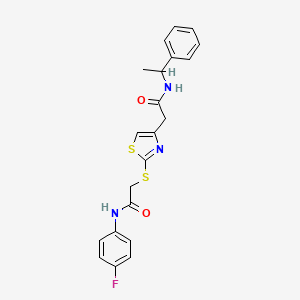

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)

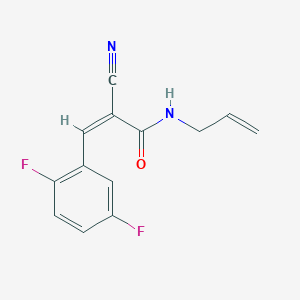

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)

![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)